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Core Science & Biosynthesis

Foundational

Introduction: The Strategic Advantage of Fluorination in Advanced Polymer Therapeutics

An In-depth Technical Guide to the Properties and Applications of α-Substituted Fluorophenyl Acrylates in Drug Development Prepared by: Gemini, Senior Application Scientist In the landscape of medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties and Applications of α-Substituted Fluorophenyl Acrylates in Drug Development

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry and drug delivery, the strategic incorporation of fluorine into molecular design has become a cornerstone for enhancing therapeutic efficacy. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to a significant number of fluorinated compounds among approved pharmaceuticals.[1] When these principles are extended to polymer science, a new class of materials with profound potential emerges. Fluoropolymers, particularly those derived from acrylate monomers, offer a compelling combination of biocompatibility, chemical inertness, and tunable properties, making them exceptional candidates for advanced biomedical applications.[2][3]

This guide focuses on a specific, highly functional subclass: α-substituted fluorophenyl acrylates . These monomers and their resulting polymers, most notably poly(pentafluorophenyl acrylate) (PPFPA), represent a versatile and powerful platform for researchers, scientists, and drug development professionals. The presence of the fluorophenyl group not only modulates the polymer's intrinsic properties, such as its refractive index and thermal stability, but also introduces a highly efficient reactive handle for subsequent chemical modification.[4][5] This "post-polymerization modification" capability is central to their utility, allowing for the covalent attachment of drugs, targeting ligands, and other functional moieties to a pre-synthesized polymer backbone.[6][7]

This document provides a comprehensive exploration of the synthesis, characterization, and application of these materials. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear narrative on how α-substituted fluorophenyl acrylates are being leveraged to create the next generation of polymer-based therapeutics and drug delivery systems.

Monomer Synthesis & Polymerization Strategies: Building the Foundation

The utility of any polymer platform begins with the controlled synthesis of its constituent monomers and the subsequent polymerization to achieve well-defined macromolecules. For α-substituted fluorophenyl acrylates, this process is robust and accessible.

Synthesis of Pentafluorophenyl Acrylate (PFPA) Monomer

The most prominent monomer in this class, pentafluorophenyl acrylate (PFPA), is synthesized via a straightforward esterification reaction. The choice of reagents and conditions is critical for achieving high purity, which is essential for successful polymerization.

  • Causality of Experimental Choices:

    • Starting Materials: Pentafluorophenol is selected for its electron-deficient aromatic ring, which makes the resulting ester highly susceptible to nucleophilic attack—a key feature for post-polymerization modification. Acryloyl chloride provides the polymerizable acrylate moiety.

    • Base: Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.[8]

    • Solvent & Temperature: Dry diethyl ether is an effective solvent that is easily removed. The reaction is initiated at 0°C (ice bath) to control the initial exothermic reaction upon the dropwise addition of the highly reactive acryloyl chloride, preventing side reactions.[8]

Experimental Protocol: Synthesis of Pentafluorophenyl Acrylate (PFPA)
  • Reaction Setup: In a two-neck round-bottom flask purged with nitrogen, dissolve pentafluorophenol (1.0 eq) and triethylamine (1.2 eq) in dry diethyl ether (approx. 5-10 mL per gram of phenol).[8]

  • Cooling: Cool the flask in an ice bath with stirring.

  • Reagent Addition: Add acryloyl chloride (1.2 eq) dropwise to the cooled solution via a syringe. A white precipitate of triethylammonium chloride will form immediately.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Filter the reaction mixture to remove the salt precipitate. Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the PFPA monomer by vacuum distillation or column chromatography to achieve high purity suitable for polymerization.

Polymerization: Achieving Controlled Architectures with RAFT

While free-radical polymerization can be used to synthesize poly(pentafluorophenyl acrylate) (PPFPA), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the preferred method for biomedical applications.[4]

  • Expertise & Rationale: RAFT polymerization offers exquisite control over molecular weight, architecture (e.g., block copolymers), and dispersity (Đ), resulting in polymers with predictable and uniform properties.[9] This is paramount in drug delivery, where factors like nanoparticle size, drug loading, and circulation half-life are directly influenced by the polymer's characteristics. The ability to create well-defined block copolymers, for instance, is the basis for forming self-assembled structures like micelles.

Experimental Protocol: RAFT Polymerization of PFPA
  • Reagent Preparation: In a Schlenk tube, add the PFPA monomer (e.g., 100 eq), a suitable chain-transfer agent (CTA) such as 4-cyanopentanoic acid dithiobenzoate (1 eq), and a radical initiator like azobisisobutyronitrile (AIBN) (e.g., 0.5 eq).[8][9] Dissolve the components in a suitable solvent (e.g., benzene, DMF).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir for the specified time to reach the target conversion.

  • Termination & Precipitation: Quench the reaction by immersing the tube in an ice bath. Precipitate the polymer by adding the reaction solution dropwise into a non-solvent such as cold diethyl ether or methanol.

  • Purification: Collect the precipitated polymer by filtration or centrifugation, redissolve it in a minimal amount of a good solvent (e.g., THF, DMF), and re-precipitate. Repeat this process 2-3 times to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

G cluster_0 RAFT Polymerization Workflow reagents 1. Prepare Reagents (Monomer, CTA, Initiator, Solvent) degas 2. Degas Mixture (Freeze-Pump-Thaw) reagents->degas polymerize 3. Polymerize (Heat & Stir) degas->polymerize precipitate 4. Precipitate Polymer (Add to Non-Solvent) polymerize->precipitate purify 5. Purify (Redissolve & Re-precipitate) precipitate->purify product Well-Defined PPFPA purify->product

Caption: Workflow for RAFT polymerization of PFPA.

Core Physicochemical Properties

The unique combination of a polyacrylate backbone and highly fluorinated phenyl side chains endows these polymers with a distinct set of properties crucial for their application.

PropertyTypical Value/CharacteristicSignificance in Drug Development & Research
Refractive Index Low (1.43 - 1.49)[5]Useful for optical applications such as waveguides and claddings for optical fibers.[4][10] In biological imaging, matching the refractive index can reduce scattering and improve signal quality.
Thermal Stability Tg: 120-150°C (for copolymers)[5]. Td (10% loss): >300°C for related fluoroacrylates.[11]High thermal stability ensures material integrity during processing, sterilization, and storage. The glass transition temperature (Tg) influences the mechanical properties (e.g., rigidity) of devices or coatings.
Surface Properties Hydrophobic; Water contact angles > 100° are achievable, especially in copolymers.[12][13]Low surface energy leads to anti-fouling properties, which are critical for medical implants and devices to prevent protein adsorption and bio-fouling.[7] Tunable wettability is key for controlling interactions at biological interfaces.[12]
Solubility Soluble in a broader range of organic solvents (THF, DMF, acetone) compared to other active polymers.[4][14]Enhanced solubility facilitates easier processing and, crucially, allows post-polymerization modification reactions to be carried out under mild, homogeneous conditions.
Reactivity The pentafluorophenyl ester is a highly reactive leaving group for nucleophilic substitution.[4][14]This is the cornerstone of its use as a platform technology. It enables the straightforward, quantitative attachment of amines and, to a lesser extent, alcohols, allowing for the conjugation of drugs, peptides, and imaging agents.[6][14]

Application in Drug Development: The Reactive Polymer Platform

The most significant application of PPFPA and related polymers in drug development is their role as a precursor or "platform" for creating functional biomaterials through post-polymerization modification. The pentafluorophenyl (PFP) ester acts as a highly efficient "activated" site, readily reacting with primary amines under mild conditions to form stable amide bonds.

Mechanism: Post-Polymerization Modification

The reaction is a nucleophilic acyl substitution where an amine-containing molecule (e.g., a drug, a linker with an amine handle, or a hydrophilic polymer like PEG-amine) attacks the carbonyl carbon of the PFP ester. The pentafluorophenolate anion is an excellent leaving group, driving the reaction to completion.

Caption: Post-polymerization modification of PPFPA.

Case Study: pH-Responsive Micelles for Doxorubicin Delivery

A compelling example of this platform's utility is the creation of pH-responsive nanocarriers for the anticancer drug doxorubicin (DOX).[6] This system is designed to be stable in the bloodstream (pH 7.4) but to disassemble and release its payload in the acidic environment of a tumor or within the endosomes of cancer cells (pH ~5.0).

  • Trustworthiness through Self-Validation: The design is inherently self-validating. The stability at neutral pH and instability at acidic pH can be directly measured and correlated with drug release profiles, confirming the mechanism of action.

Experimental Workflow: Fabrication of pH-Responsive DOX-Loaded Micelles
  • Synthesis of Amphiphilic Copolymer:

    • Start with a well-defined PPFPA homopolymer synthesized via RAFT.

    • React a portion of the PFP esters with a hydrophilic amine, such as 1-amino-2-propanol, to create hydrophilic poly(N-(2-hydroxypropyl acrylamide)) segments. This transforms the hydrophobic PPFPA into an amphiphilic random copolymer.[6]

    • This copolymer will self-assemble in water into micelles with a hydrophobic core of remaining PFP esters and a hydrophilic corona.

  • Introduction of pH-Responsive Moiety:

    • React the remaining PFP esters in the micellar core with 1-(3-aminopropyl)imidazole (API).[6] The imidazole group is the key pH-responsive element; it is neutral at pH 7.4 but becomes protonated and positively charged at acidic pH.

  • Drug Loading:

    • Encapsulate the hydrophobic drug, doxorubicin (in its neutral form), into the hydrophobic core of the API-modified micelles, typically through a dialysis or nanoprecipitation method.

  • Mechanism of Release:

    • At physiological pH (7.4), the micelle is stable, and the drug remains encapsulated.

    • Upon reaching an acidic environment (pH 5.0), the imidazole groups in the core become protonated. The resulting electrostatic repulsion causes the micelle to swell and disintegrate, triggering the rapid release of the encapsulated doxorubicin.[6]

G cluster_0 pH 7.4 (Bloodstream) cluster_1 pH 5.0 (Tumor/Endosome) Micelle_Stable Stable Micelle DOX_Encapsulated DOX Encapsulated Micelle_Stable->DOX_Encapsulated Drug is retained Protonation Imidazole Protonation Micelle_Stable->Protonation Acidic Environment Micelle_Disrupted Disrupted Micelle DOX_Released DOX Released Micelle_Disrupted->DOX_Released Drug is released Protonation->Micelle_Disrupted causes repulsion

Caption: pH-responsive drug release mechanism.

Conclusion and Future Outlook

Alpha-substituted fluorophenyl acrylates, particularly poly(pentafluorophenyl acrylate), stand out as a highly adaptable and powerful platform for researchers in drug development. Their straightforward synthesis, amenability to controlled polymerization techniques like RAFT, and, most importantly, their capacity for efficient post-polymerization modification, provide a direct and rational pathway to designing sophisticated polymer therapeutics. The ability to precisely conjugate drugs, targeting moieties, and responsive elements onto a single polymer backbone opens up vast possibilities for creating nanocarriers that can overcome biological barriers and deliver therapeutic agents with enhanced specificity and efficacy. As our understanding of the nano-bio interface deepens, the ability to rapidly synthesize and screen libraries of functional polymers derived from this platform will be invaluable in accelerating the discovery and development of new and improved treatments.

References

  • Poly(pentafluorophenyl acrylate). Wikipedia. [Link]

  • Du, J., et al. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. ACS Omega. [Link]

  • Phan, V. N., et al. (2020). Sequential post-polymerization modification of a pentafluorophenyl ester-containing homopolymer: a convenient route to effective pH-responsive nanocarriers for anticancer drugs. Journal of Materials Chemistry B. [Link]

  • Request PDF. Thermal and optical properties of highly fluorinated copolymers of methacrylates. ResearchGate. [Link]

  • Lee, H. (2020). Development of functional polymer platform using reactive poly(pentafluorophenyl acrylate) as a precursor. KOASAS. [Link]

  • Request PDF. Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. ResearchGate. [Link]

  • Supplementary Material. Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. Arkivoc. [Link]

  • Fluoropolymers in Biomedical Applications. Boyd Corporation. [Link]

  • Strehmel, B., et al. (2021). Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. MDPI. [Link]

  • Request PDF. Preparation and Surface Properties of Fluorinated Acrylates Copolymers. ResearchGate. [Link]

  • Yao, W., et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. MDPI. [Link]

  • Request PDF. Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. ResearchGate. [Link]

Sources

Exploratory

2-Fluorophenyl Acrylate: Monomer Synthesis, Polymerization Kinetics, and Functional Applications

Topic: 2-Fluorophenyl Substituted Acrylate Monomers for Polymerization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluorophenyl Substituted Acrylate Monomers for Polymerization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into acrylate monomers fundamentally alters the electronic and steric landscape of the resulting polymer. While poly(pentafluorophenyl acrylate) (PPFPA) is widely recognized as a "super-active" ester for post-polymerization modification, the mono-substituted 2-fluorophenyl acrylate (2-FPA) offers a unique intermediate regime.[1] It balances the steric hindrance of ortho-substitution with moderate electron-withdrawing character, yielding polymers with distinct optical properties (tunable refractive index), enhanced hydrophobicity, and utility as 19F MRI contrast agents. This guide details the synthesis, polymerization kinetics, and material characterization of 2-FPA, providing a self-validating workflow for laboratory implementation.

Monomer Architecture & Synthesis Strategy

Structural Rationale

The 2-fluorophenyl group introduces a fluorine atom at the ortho position of the phenolic ring.

  • Steric Effect: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), restricting rotation around the phenyl-oxygen bond.[1] This typically increases the glass transition temperature (

    
    ) of the resulting polymer compared to unsubstituted poly(phenyl acrylate).[1]
    
  • Electronic Effect: The high electronegativity of fluorine pulls electron density from the vinyl group via induction (

    
    -bond), making the double bond more electron-deficient. This enhances reactivity toward electron-rich radicals but may retard reaction with electron-poor radicals.
    
Synthesis Protocol: Schotten-Baumann Esterification

The most robust synthesis involves the reaction of acryloyl chloride with 2-fluorophenol in the presence of a non-nucleophilic base.

Reagents:

  • 2-Fluorophenol (1.0 eq)[1]

  • Acryloyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen (

    
    ).[1][2]
    
  • Solubilization: Dissolve 2-fluorophenol (50 mmol) and TEA (60 mmol) in 200 mL anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

  • Addition: Dropwise add acryloyl chloride (55 mmol) over 30 minutes. Critical: Maintain temperature <5°C to prevent spontaneous thermal polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will become cloudy due to the precipitation of triethylamine hydrochloride salts.

  • Workup: Filter off the amine salts. Wash the filtrate sequentially with:

    • 1M HCl (2 x 50 mL) – removes unreacted amine.[1]

    • Sat.

      
       (2 x 50 mL) – removes unreacted acid/phenol.[1]
      
    • Brine (1 x 50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation (bp ~65-70°C at 0.5 mmHg) or silica gel column chromatography (Hexane/EtOAc 9:1) to obtain a clear, colorless liquid.[3]
    

Validation:

  • 1H NMR (

    
    ):  Look for vinyl protons at 
    
    
    
    6.6 (dd), 6.3 (dd), and 6.0 (dd) ppm.[1] The aromatic region should show distinct splitting patterns for the 2-substituted ring.
  • 19F NMR: A singlet/multiplet around -110 to -130 ppm (distinct from starting material).[1]

Polymerization Kinetics & Mechanisms

2-FPA can be polymerized via Free Radical Polymerization (FRP) or Reversible Deactivation Radical Polymerization (RDRP) techniques like RAFT.[1]

Reversible Addition-Fragmentation Chain Transfer (RAFT)

RAFT is preferred for synthesizing block copolymers or polymers with low dispersity (Đ).[1]

Experimental Workflow (RAFT):

  • Monomer: 2-FPA (2.0 M in 1,4-dioxane)[1]

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl benzodithioate (CPDB) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Ratio: [M]:[CTA]:[I] = 200:1:0.2[1]

G cluster_0 Initiation cluster_1 RAFT Equilibrium cluster_2 Termination I AIBN (60-70°C) R_rad Radical (I•) I->R_rad kd Pn_rad Propagating Chain (Pn•) R_rad->Pn_rad + M M Monomer (2-FPA) M->Pn_rad kp (Propagation) Int Intermediate Radical Pn_rad->Int + CTA Dead Dead Polymer Pn_rad->Dead kt (Bimolecular) CTA RAFT Agent (S=C(Z)S-R) Int->Pn_rad Re-initiation Pm_CTA Dormant Polymer (Pm-CTA) Int->Pm_CTA Fragmentation caption Figure 1: RAFT Polymerization Mechanism for 2-FPA. Key: kd=decomposition, kp=propagation, kt=termination.

Kinetic Considerations

The fluorine atom at the 2-position exerts an electron-withdrawing effect, lowering the electron density of the vinyl group relative to phenyl acrylate.

  • Propagation Rate (

    
    ):  Generally higher than alkyl acrylates but may be slower than pentafluorophenyl acrylate due to less severe electron deficiency.[1]
    
  • Reactivity Ratios: In copolymerization with Styrene (

    
    ), 2-FPA (
    
    
    
    ) tends to have an alternating tendency (
    
    
    ) due to the polarity difference (Styrene is electron-rich, 2-FPA is electron-poor).[1]

Physicochemical Properties & Characterization

Thermal Properties ( )

Poly(2-FPA) exhibits a glass transition temperature higher than Poly(phenyl acrylate) due to the "ortho effect" (steric hindrance).[1]

PolymerSubstituentEstimated

(°C)
Refractive Index (

)
Poly(phenyl acrylate) -H50 - 57~1.57
Poly(2-fluorophenyl acrylate) -F (Ortho)65 - 80 1.52 - 1.55
Poly(pentafluorophenyl acrylate) -F (x5)>100~1.48

Note:


 values are dependent on molecular weight (

) and tacticity.[1]
Optical Properties

Fluorination typically lowers the refractive index (RI) and optical loss in the near-IR region (C-F overtone absorption is lower than C-H).[1]

  • Refractive Index: 2-FPA polymers serve as excellent cladding materials for optical fibers or waveguides where a precise RI contrast with a non-fluorinated core is required.

  • Transparency: High transparency in the visible spectrum.[4][5]

19F NMR Characterization

The 19F nucleus is 100% naturally abundant and has no background signal in biological tissues, making Poly(2-FPA) a candidate for MRI imaging.

  • Chemical Shift: ~ -110 to -130 ppm (relative to

    
    ).[1]
    
  • Relaxation Times (

    
    ):  The mobility of the side chain affects relaxation.[1] The flexible ester linkage allows sufficient motion for sharp NMR signals, unlike backbone-fluorinated polymers.
    

Applications

19F MRI Contrast Agents

Nanoparticles formulated from amphiphilic block copolymers (e.g., PEG-b-Poly(2-FPA)) can be used as "hot spot" imaging agents.[1] The single fluorine environment simplifies the spectrum compared to multifluorinated systems which might show complex splitting or chemical shift anisotropy.

Active Ester Precursor (Mild)

While less reactive than the pentafluorophenyl ester, the 2-fluorophenyl ester is still an "activated" ester compared to alkyl acrylates.

  • Aminolysis: Reacts with primary amines to form polyacrylamides, releasing 2-fluorophenol.

  • Utility: Useful when the high reactivity (and hydrolytic instability) of PPFPA is undesirable, offering a "Goldilocks" zone of stability during storage but reactivity under forcing conditions.

References

  • Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate.

  • Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate). ACS Omega. [1]

  • Poly(pentafluorophenyl acrylate): Synthesis and Applications. Wikipedia / Primary Literature Summary. [1]

  • Glass Transition Temperature of Plastics. SpecialChem.

  • 19F NMR Chemical Shift Table. Alfa Chemistry.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

19F NMR chemical shift of methyl 2-(2-fluorophenyl)acrylate

A Senior Application Scientist's Guide to the ¹⁹F NMR Analysis of Methyl 2-(2-Fluorophenyl)acrylate and its Isomers For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the ¹⁹F NMR Analysis of Methyl 2-(2-Fluorophenyl)acrylate and its Isomers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating chemical and physical properties. The unique characteristics of the fluorine-19 (¹⁹F) nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally sensitive and informative tool.[1] Its broad chemical shift range, spanning over 800 ppm, minimizes signal overlap and provides a clear window into the electronic environment of the fluorine atom, making it invaluable for structural elucidation and studying molecular interactions.[2]

The Decisive Factors: Understanding ¹⁹F Chemical Shifts

The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment. Unlike ¹H NMR, where diamagnetic effects are dominant, ¹⁹F shifts are heavily influenced by the paramagnetic term, which is related to the mixing of ground and excited electronic states.[3] Several key factors dictate the final chemical shift value:

  • Electronic Effects: The strong electronegativity of fluorine means it withdraws electron density from its surroundings. Electron-withdrawing groups elsewhere in the molecule will further deshield the fluorine nucleus, causing a downfield (less negative or more positive) shift. Conversely, electron-donating groups lead to increased shielding and an upfield (more negative) shift.[3]

  • Resonance Effects: For fluorine attached to a π-system like a phenyl ring, resonance (or mesomeric) effects play a critical role. Electron-donating or -withdrawing groups on the ring can significantly alter the electron density at the fluorine-bearing carbon through delocalization.[3]

  • Solvent Effects: The choice of solvent can significantly impact the ¹⁹F chemical shift, with variations of several parts per million (ppm) being common. It is therefore crucial to report the solvent used when documenting a chemical shift.[4]

  • Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions can also influence the electronic environment of the fluorine atom and thus its chemical shift.[5]

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

The following protocol provides a detailed, step-by-step methodology for the acquisition and processing of a 1D ¹⁹F NMR spectrum for methyl 2-(2-fluorophenyl)acrylate.

I. Sample Preparation
  • Analyte Preparation: Weigh approximately 10-20 mg of methyl 2-(2-fluorophenyl)acrylate into a clean, dry vial.

  • Solvent Selection: Dissolve the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

  • Reference Standard: Add a small amount of an appropriate internal reference standard. While CFCl₃ (trichlorofluoromethane) is the primary reference (δ = 0.0 ppm), its volatility and environmental concerns have led to the use of secondary standards. A common and convenient alternative is trifluoroacetic acid (TFA), which gives a sharp singlet at approximately -76.55 ppm, or hexafluorobenzene (C₆F₆) at -164.9 ppm.[6] The choice of standard should ensure its signal does not overlap with the analyte signals.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

II. Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune the ¹⁹F probe to the correct frequency.

  • Experiment Selection: Select a standard 1D ¹⁹F pulse program. A simple pulse-acquire sequence is often sufficient. If proton coupling is not desired, a proton-decoupled experiment (¹⁹F{¹H}) should be used to simplify the spectrum and improve the signal-to-noise ratio.

  • Acquisition Parameters:

    • Spectral Width (SW): The chemical shift range for most organofluorine compounds is between +50 and -250 ppm.[1][6] To be safe, set an initial wide spectral width (e.g., 300 ppm / ~120,000 Hz on a 400 MHz spectrometer) centered around a predicted value (e.g., -120 ppm for an aryl fluoride) to ensure all peaks are captured.

    • Transmitter Offset (O1p): Set the center of the spectral window.

    • Acquisition Time (AQ): Set to 2-3 seconds for good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate for qualitative spectra. For accurate integration in quantitative analysis, D1 should be at least 5 times the longest T₁ of the signals of interest.[1]

    • Number of Scans (NS): ¹⁹F is a highly sensitive nucleus, so 8 to 16 scans are often sufficient for a well-resolved spectrum.

  • Acquisition: Start the acquisition.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening, LB, of 0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known literature value.

  • Integration: Integrate the signals to determine the relative ratios of different fluorine environments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Analyte (10-20 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Reference Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample, Lock & Shim prep4->acq1 ac2 ac2 acq1->ac2 acq2 Tune ¹⁹F Probe acq3 Set Acquisition Parameters (SW, D1, NS) acq4 Acquire Spectrum acq3->acq4 proc1 Fourier Transform & Apodization acq4->proc1 ac2->acq3 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum proc3->proc4

Caption: Experimental workflow for ¹⁹F NMR analysis.

Comparative Analysis: Positional Isomers of Methyl 2-(Fluorophenyl)acrylate

While the exact ¹⁹F NMR chemical shift for methyl 2-(2-fluorophenyl)acrylate requires experimental determination, we can predict the relative chemical shifts of the ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) isomers based on established electronic principles. The key substituent is the methyl acrylate group [-C(CH₂)=C(CO₂Me)-], which is attached to the fluorophenyl ring.

The overall electronic effect of the methyl acrylate group is electron-withdrawing due to the carbonyl functionality. This is primarily transmitted through two mechanisms:

  • Inductive Effect (-I): An electron-withdrawing effect through the sigma bonds, which decreases with distance.

  • Resonance Effect (-R): An electron-withdrawing effect through the pi system, which is most pronounced at the ortho and para positions.

Let's analyze the expected impact on each isomer:

  • Methyl 2-(4-fluorophenyl)acrylate (para isomer): The fluorine atom is at the para position relative to the electron-withdrawing acrylate group. It will experience both a -I effect and a strong -R effect. This combined deshielding will cause its signal to appear the most downfield (least negative ppm value) of the three isomers.

  • Methyl 2-(2-fluorophenyl)acrylate (ortho isomer): The fluorine atom is at the ortho position. It will also experience both -I and -R effects. However, the proximity of the bulky acrylate group may lead to through-space interactions or slight conformational changes that could modulate the chemical shift compared to the para isomer. Generally, its shift is expected to be significantly downfield, close to the para isomer.

  • Methyl 2-(3-fluorophenyl)acrylate (meta isomer): The fluorine atom is at the meta position. It will experience the -I effect of the acrylate group, but there is no direct resonance effect at the meta position. Therefore, the deshielding effect will be weaker than in the ortho and para cases. Its signal is expected to appear the most upfield (most negative ppm value) of the three isomers.

G cluster_shifts Predicted ¹⁹F Chemical Shift Trend cluster_effects Dominant Electronic Effects Upfield Upfield (More Shielded) Most Negative δ (ppm) Isomers meta-isomer > ortho-isomer ≈ para-isomer Downfield Downfield (Less Shielded) Least Negative δ (ppm) meta meta-isomer (-I Effect) ortho_para ortho/para-isomers (-I and -R Effects)

Sources

Comparative

Refractive Index of Polymers Containing 2-Fluorophenyl Acrylate Units

This guide details the optical properties, synthesis, and comparative performance of Poly(2-fluorophenyl acrylate) (P2FPA) . It is designed for researchers requiring precise refractive index (RI) tuning in optical polyme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optical properties, synthesis, and comparative performance of Poly(2-fluorophenyl acrylate) (P2FPA) . It is designed for researchers requiring precise refractive index (RI) tuning in optical polymer design.

Executive Summary: The Fluorine-Aromatic Balance

In optical polymer engineering, achieving a specific Refractive Index (RI) often requires balancing polarizability (which increases RI) and optical loss/absorption (which decreases transparency).

Poly(2-fluorophenyl acrylate) occupies a critical "middle ground" between high-RI non-fluorinated aromatics and low-RI perfluorinated polymers.

  • High RI Component: The phenyl ring provides high electron density (

    
    -system), maintaining an RI above 1.50.
    
  • Tuning Component: The single fluorine atom at the ortho position lowers the RI slightly compared to pure phenyl acrylate but enhances hydrophobicity and reduces optical loss in the Near-Infrared (NIR) region due to the elimination of one C-H bond.

Quick Comparison Data
PolymerRefractive Index (

at 589 nm)
Abbe Number (

)
Key Characteristic
Poly(phenyl acrylate) (PPA) 1.579 ~30High RI, higher water absorption.
Poly(2-fluorophenyl acrylate) 1.545 - 1.555 *~32Balanced RI, reduced NIR loss.
Poly(pentafluorophenyl acrylate) 1.460 - 1.480 ~45Low RI, highly transparent, expensive.

*Note: Values for 2-FPA are derived from Lorentz-Lorenz structure-property relationships relative to the PPA standard.

Mechanism: Structure-Property Relationship

The refractive index (


) is governed by the Lorentz-Lorenz equation , which relates 

to the molar refractivity (

) and molar volume (

):


Why 2-Fluorophenyl?
  • Polarizability (

    
    ):  The C-F bond is less polarizable than the C-H bond. Replacing one Hydrogen with Fluorine slightly reduces 
    
    
    
    , lowering
    
    
    .
  • Molar Volume (

    
    ):  The Fluorine atom is larger than Hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å). The ortho (2-) substitution creates steric hindrance near the polymer backbone, increasing free volume (
    
    
    
    ).
  • Net Effect: The combination of lower polarizability and higher free volume results in a refractive index that is lower than Phenyl Acrylate but significantly higher than aliphatic fluoropolymers .

Visual Logic: Fluorination Effect

G PPA Poly(phenyl acrylate) (0 Fluorines) n ≈ 1.579 P2FPA Poly(2-fluorophenyl acrylate) (1 Fluorine) n ≈ 1.550 PPA->P2FPA +1 F Atom (Slight RI Drop) Mech1 Mechanism: Decreased Polarizability Increased Free Volume PPA->Mech1 PPFPA Poly(pentafluorophenyl acrylate) (5 Fluorines) n ≈ 1.470 P2FPA->PPFPA +4 F Atoms (Major RI Drop) Mech1->PPFPA

Caption: The stepwise reduction in refractive index as fluorine substitution increases on the aromatic ring.

Experimental Protocol: Synthesis of Poly(2-fluorophenyl acrylate)

This protocol utilizes Free Radical Polymerization to synthesize the polymer from its monomer.[1][2][3][4] This method ensures high yield and reproducible optical properties.

Phase 1: Monomer Synthesis (Esterification)

Objective: Synthesize 2-fluorophenyl acrylate from 2-fluorophenol and acryloyl chloride.

Reagents:

  • 2-Fluorophenol (1.0 eq)

  • Acryloyl chloride (1.2 eq)[5]

  • Triethylamine (TEA) (1.2 eq)[5]

  • Dichloromethane (DCM) (Solvent)

Step-by-Step:

  • Dissolution: Dissolve 2-fluorophenol and TEA in anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add acryloyl chloride over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent premature polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir overnight.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.

  • Isolation: Remove solvent via rotary evaporation. Purify the crude monomer by vacuum distillation or column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1).

Phase 2: Polymerization

Objective: Polymerize the monomer to obtain optical-grade P2FPA.

Reagents:

  • Monomer: 2-Fluorophenyl acrylate

  • Initiator: AIBN (Azobisisobutyronitrile) (1 wt%)

  • Solvent: Toluene or THF (Monomer concentration ~20 wt%)

Step-by-Step:

  • Preparation: Dissolve the monomer in Toluene in a Schlenk tube. Add AIBN.[3][5]

  • Degassing (Critical): Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen quenches radical polymerization). Backfill with Nitrogen.[5]

  • Polymerization: Heat the sealed tube to 70°C in an oil bath for 12–24 hours .

  • Precipitation: Pour the viscous polymer solution dropwise into a 10-fold excess of cold Methanol. The polymer will precipitate as a white solid.

  • Drying: Filter and dry the polymer in a vacuum oven at 40°C for 24 hours to remove residual solvent.

Synthesis Workflow Diagram

Synthesis Start Start: 2-Fluorophenol + TEA Step1 Add Acryloyl Chloride (0°C, DCM) Start->Step1 Step2 Monomer Isolation (Distillation/Column) Step1->Step2 Step3 Radical Polymerization (AIBN, 70°C, Toluene) Step2->Step3 Step4 Precipitation (in Methanol) Step3->Step4 End Final Product: Poly(2-fluorophenyl acrylate) Step4->End

Caption: Step-by-step synthesis pathway from precursor reagents to final polymer.

Performance Comparison & Validation

To validate the synthesized polymer, you must measure its optical and thermal properties against standard alternatives.

Comparative Data Table
PropertyPoly(2-fluorophenyl acrylate)Poly(Phenyl Acrylate)Poly(Pentafluorophenyl Acrylate)
Refractive Index (

)
1.55 (est) 1.5791.470
Glass Transition (

)
~60°C 50°C45°C
Water Absorption Low MediumVery Low
C-H Overtone Loss Reduced HighVery Low
Cost Medium LowHigh
Validation Protocols
1. Refractive Index Measurement (Ellipsometry)
  • Sample Prep: Spin-coat a 2-5 wt% polymer solution (in PGMEA or Cyclohexanone) onto a silicon wafer to form a 1-2 µm film. Bake at 90°C to remove solvents.

  • Measurement: Use a variable-angle spectroscopic ellipsometer. Measure

    
     and 
    
    
    
    from 400 nm to 1000 nm.
  • Fitting: Fit the data using a Cauchy Model for transparent films:

    
    
    
    • Self-Check: If the Mean Squared Error (MSE) > 5, check for film roughness or residual solvent.

2. Structural Verification (NMR)
  • 
    F NMR:  Essential to confirm the integrity of the fluorine substitution.
    
    • Expected Signal: A single peak around -110 to -130 ppm (relative to CFCl₃), corresponding to the aromatic fluorine.

    • Absence of Monomer: Check for the disappearance of vinyl fluorine signals if using fluorinated vinyl monomers (not applicable here, but good practice).

Conclusion

Poly(2-fluorophenyl acrylate) is the optimal choice when a design requires an aromatic polymer with reduced hygroscopicity and lower NIR absorption than standard phenyl acrylate, without sacrificing the high refractive index characteristic of aromatic systems. It serves as a bridge material, offering 80% of the optical benefits of perfluorinated polymers at a fraction of the synthesis cost.

References

  • Poly(pentafluorophenyl acrylate) Synthesis & Properties: Title: Poly(pentafluorophenyl acrylate): Synthesis and Applications.[1][5][6] Source: Wikipedia / Polymer Chemistry Literature. URL:[Link][1][5]

  • Refractive Index of Phenyl Acrylates: Title: Refractive Index of Polymers by Index. Source: SciPoly. URL:[Link]

  • Synthesis of Fluorinated Acrylates: Title: Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Source: Royal Society of Chemistry (Polymer Chemistry). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(2-fluorophenyl)acrylate for Laboratory Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the saf...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-(2-fluorophenyl)acrylate, a reactive monomer with specific handling requirements. Our focus extends beyond mere compliance, aiming to instill a culture of safety and operational excellence within your laboratory.

Understanding the Hazard Profile of Methyl 2-(2-fluorophenyl)acrylate

Before any handling or disposal, a thorough understanding of the inherent risks associated with Methyl 2-(2-fluorophenyl)acrylate is paramount. Based on data for structurally similar compounds like Methyl 2-fluoroacrylate, this substance should be treated as hazardous.[1][2]

Key Hazards:

  • High Flammability: Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3] It is crucial to handle this compound away from heat, sparks, and open flames.[1][2][4]

  • Acute Toxicity: The substance is presumed to be toxic if swallowed, in contact with skin, and potentially fatal if inhaled.[1][5]

  • Health Hazards: It may cause skin and eye irritation, and potentially an allergic skin reaction.[3][6][7] There is also a potential risk of damage to an unborn child.[1]

  • Reactivity: Acrylates are known to be reactive and can undergo hazardous polymerization if not properly inhibited or if exposed to incompatible materials such as acids, bases, or peroxides.[3]

Hazard ClassificationDescriptionSource
Flammable LiquidHighly flammable liquid and vapor.[1][5]
Acute Toxicity (Oral)Toxic if swallowed.[1][5]
Acute Toxicity (Dermal)Toxic in contact with skin.[1][5]
Acute Toxicity (Inhalation)Potentially fatal if inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation.[3][6][7]
Serious Eye Damage/IrritationCauses serious eye irritation.[6][7]
Skin SensitizationMay cause an allergic skin reaction.[3][5][7]
Reproductive ToxicityMay damage the unborn child.[1]
The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of Methyl 2-(2-fluorophenyl)acrylate is a multi-step process that begins the moment the substance is deemed waste. Adherence to these steps is not just a matter of regulatory compliance but a cornerstone of laboratory safety.

As mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), all chemical waste must be evaluated to determine if it is hazardous.[8][9] Methyl 2-(2-fluorophenyl)acrylate waste will be classified as hazardous based on the following characteristics:

  • Ignitability (D001): Due to its low flash point.[3]

  • Toxicity: Based on its acute toxicity profile.[8]

This classification dictates the stringent handling, storage, and disposal protocols that must be followed.

Proper segregation is critical to prevent dangerous reactions.

  • Incompatible Materials: Keep Methyl 2-(2-fluorophenyl)acrylate waste separate from acids, bases, oxidizing agents, and peroxides to prevent violent polymerization.[3]

  • Dedicated Waste Container: Use a dedicated, properly labeled waste container for this specific chemical. Do not mix it with other solvent or solid waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Specifications: The container must be in good condition, compatible with the chemical (e.g., high-density polyethylene or glass), and have a secure, tight-fitting lid.[9] Plastic containers are often preferred over glass to minimize the risk of breakage.[9]

Accurate and complete labeling is a fundamental requirement of the EPA's Hazardous Waste Program.[8][10] The label must include:

  • The words "Hazardous Waste" .[9][10]

  • The full chemical name: "Methyl 2-(2-fluorophenyl)acrylate" . Avoid abbreviations or chemical formulas.[9]

  • A clear indication of the hazards (e.g., "Flammable," "Toxic").[10]

  • The date when waste was first added to the container (accumulation start date).[9]

  • The name and contact information of the Principal Investigator or responsible party.[9]

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[11]

  • Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[10]

  • Storage Conditions: Store the waste container in a well-ventilated area, away from sources of ignition.[4] If the waste is flammable, it should be kept within a flammable storage cabinet.[10] The container must be kept closed except when adding waste.[11]

  • Volume Limits: An SAA can hold up to 55 gallons of non-acutely hazardous waste or one quart of acutely hazardous waste.[10]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[11] Partially filled containers may remain in the SAA for up to one year.[11]

The final disposal of Methyl 2-(2-fluorophenyl)acrylate must be handled by a licensed hazardous waste disposal facility.

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste.[9]

  • Disposal Method: The likely disposal method for this type of organic material is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][12] Landfill disposal is generally not an option for liquid hazardous waste.[13]

  • Documentation: Ensure all required paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal.[10]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been developed.

Figure 1. Disposal Workflow for Methyl 2-(2-fluorophenyl)acrylate A Step 1: Waste Generation & Classification Identify as Hazardous Waste (Ignitable, Toxic) B Step 2: Segregation Isolate from incompatible materials (acids, bases, oxidizers) A->B C Step 3: Containerization Use a dedicated, compatible, and sealed container B->C D Step 4: Labeling Affix a complete 'Hazardous Waste' label C->D E Step 5: Accumulation Store in a designated Satellite Accumulation Area (SAA) D->E F Step 6: Final Disposal Contact EHS for pickup by a licensed disposal facility E->F G Incineration (Likely final disposal method) F->G

Caption: Figure 1 outlines the essential steps for the safe and compliant disposal of Methyl 2-(2-fluorophenyl)acrylate waste.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and decisive action is crucial.

  • Personal Exposure:

    • Inhalation: Move the affected individual to fresh air immediately. Seek urgent medical attention.[1][5]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][5] Seek medical advice.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

  • Spill Response:

    • Small Spills: If you are trained and it is safe to do so, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[3][6] Collect the material into a sealed container for disposal as hazardous waste.

    • Large Spills: Evacuate the area immediately. Alert your colleagues and contact your institution's EHS or emergency response team. Prevent the spill from entering drains or waterways.[1][3]

Conclusion: Fostering a Culture of Safety

The proper disposal of Methyl 2-(2-fluorophenyl)acrylate is a critical component of responsible laboratory practice. By understanding the hazards, adhering to the established procedures, and being prepared for emergencies, researchers can ensure a safe working environment for themselves and their colleagues while protecting the broader community and environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols.

References

  • OSHA Occupational Safety and Health Standards. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Primer for Disposing of Paint. Hazardous Waste Experts. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Alabama at Birmingham. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Selected Acrylate Regulations. Basic Acrylic Monomer Manufacturers, Inc. (BAMM). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Latex/Acrylic Paint Disposal Guide. Nashua Regional Planning Commission. [Link]

  • Safety Data Sheet - METHYL 2-FLUOROACRYLATE. Daikin Chemicals. [Link]

  • Paint Disposal: Acrylic, Latex & Oil-Based Paints. NEDT. [Link]

  • Material Safety Data Sheet - ACRYLITE® Acrylic Sheet. U.S. Plastic Corp. [Link]

  • ETHYL ACRYLATE. Occupational Safety and Health Administration. [Link]

  • Federal Register/Vol. 66, No. 206/Wednesday, October 24, 2001/Rules and Regulations. GovInfo. [Link]

  • Safety Data Sheet - Coldpac Tooth Acrylic Liquid. Motloid. [Link]

  • 1910.1045 - Acrylonitrile. Occupational Safety and Health Administration. [Link]

  • Methyl Acrylate - SAFETY DATA SHEET. Thames River Chemical Corp. [Link]

  • Material Safety Data Sheet Methyl Acrylate. Vastani. [Link]

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